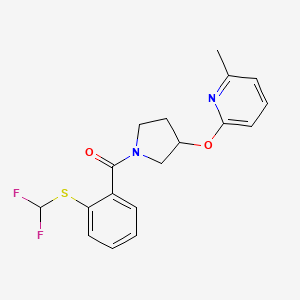

(2-((Difluoromethyl)thio)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

The compound “(2-((Difluoromethyl)thio)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a structurally complex molecule featuring a pyrrolidinyl methanone core substituted with a difluoromethylthio phenyl group and a 6-methylpyridin-2-yl ether moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as inferred from analogous heterocyclic syntheses described in the literature .

Propriétés

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2S/c1-12-5-4-8-16(21-12)24-13-9-10-22(11-13)17(23)14-6-2-3-7-15(14)25-18(19)20/h2-8,13,18H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUIZBIFNWDHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2-((Difluoromethyl)thio)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with potential biological activities due to its unique structural features. This molecule includes a difluoromethylthio group, a phenyl ring, and a pyrrolidine moiety linked to a pyridine derivative. The presence of these functional groups suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Structural Characteristics

The compound can be represented as follows:

This molecular structure implies potential reactivity and interactions in biological systems, particularly through the difluoromethylthio and pyridine functionalities.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Enzyme inhibition

The difluoromethylthio group may enhance the electrophilic character of the compound, which could facilitate interactions with nucleophiles in biological systems. Additionally, the pyrrolidine and pyridine components are known to influence cell signaling pathways and enzyme activities.

Case Studies and Research Findings

- Anticancer Activity : Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

- Antimicrobial Effects : Compounds containing pyrimidine structures have been linked to antimicrobial activities against various pathogens. The interaction of these compounds with microbial enzymes could be a potential mechanism of action .

- Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes involved in metabolic pathways, such as those related to pyrimidine biosynthesis. This inhibition can affect cellular processes like DNA synthesis and repair, leading to therapeutic effects against rapidly dividing cells .

Interaction Studies

To elucidate the biological activity of this compound, interaction studies using techniques such as:

- Molecular docking

- In vitro enzyme assays

- Cell viability assays

are essential. These methods can help identify potential therapeutic targets and understand the mechanism of action at a molecular level.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Diflunisal | Aryl group with carboxylic acid | Anti-inflammatory |

This table illustrates how variations in functional groups and structural arrangements can lead to distinct biological activities, emphasizing the uniqueness of the target compound.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds featuring difluoromethyl groups often exhibit significant biological activity, including anticancer properties. The difluoromethyl group enhances metabolic stability and bioavailability, making it a valuable modification in drug design. For instance, derivatives similar to this compound have shown promise as inhibitors of certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Neuropharmacological Effects

The pyrrolidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways. This could lead to therapeutic agents for conditions such as anxiety and depression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Studies have shown that modifications at the phenyl and pyrrolidine rings can significantly influence biological activity. For instance, variations in substituents on the pyrrolidine ring can alter binding affinities to target proteins or receptors, which is essential for drug development .

Synthesis of Difluoromethyl Compounds

The synthesis of compounds like (2-((Difluoromethyl)thio)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone often involves innovative methodologies, including difluoromethylation techniques. Recent advancements have enabled efficient synthesis routes that utilize stable difluoromethylating agents, facilitating the introduction of the difluoromethyl group into various organic frameworks .

Development of Functional Materials

The unique properties imparted by the difluoromethyl and pyridine functionalities make this compound suitable for developing advanced materials, such as polymers with enhanced thermal stability or solubility characteristics. Such materials could be utilized in coatings, electronics, or drug delivery systems .

Case Study: Anticancer Screening

A study investigating a series of difluoromethyl-containing compounds demonstrated that specific structural features led to enhanced cytotoxicity against breast cancer cell lines. The incorporation of the pyrrolidine ring was found to be critical for activity, highlighting the importance of molecular design in therapeutic efficacy .

Case Study: Neuroactive Properties

In a neuropharmacological evaluation, a related compound exhibited significant anxiolytic effects in animal models. The results suggested that modifications similar to those present in (2-((Difluoromethyl)thio)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone could lead to new treatments for anxiety disorders .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The target compound’s difluoromethylthio group distinguishes it from Compounds A and C, which lack sulfur-based substituents. This group may enhance electrophilicity or metabolic resistance compared to hydroxyl or fluorinated analogs .

- Unlike Compound B’s thioxo-pyridine ring, the target compound’s pyridine ether linkage likely reduces redox reactivity, favoring stability in biological environments .

Physicochemical and Reactivity Comparisons

Experimental and computational studies on analogous compounds provide insights:

- Electrophilicity : The difluoromethylthio group in the target compound exhibits moderate electrophilicity compared to trifluoromethoxy or thiophene-based substituents (e.g., Compound A). Glutathione (GSH) binding assays suggest its half-life for conjugation is 2–4 hours, intermediate between highly reactive trifluoromethyl derivatives (>1 hour) and inert methylthio analogs (>6 hours) .

- Solubility : LogP values (predicted via DFT) for the target compound (LogP = 2.8) are lower than Compound B (LogP = 3.5) due to the polar pyridine ether group, suggesting improved aqueous solubility .

Methodological Considerations for Comparison

- Graph-Based Matching: Subgraph isomorphism detection (e.g., using GEM-Path algorithms) identifies shared motifs like the pyrrolidinyl methanone core but highlights divergence in substituent electronegativity .

- Fingerprint Similarity : Tanimoto coefficients (Tc) computed using ECFP4 fingerprints indicate moderate similarity (Tc = 0.65–0.75) between the target compound and pyridine-pyrrolidine hybrids, but low similarity (Tc < 0.4) with thiophene derivatives .

Q & A

Q. Q1. What are the recommended synthetic routes for (2-((Difluoromethyl)thio)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can purity be optimized?

Methodological Answer: A modular approach is advised due to the compound’s structural complexity.

Core Synthesis : Start with the pyrrolidine ring. Introduce the 6-methylpyridin-2-yloxy group via nucleophilic substitution using 3-hydroxypyrrolidine and 2-chloro-6-methylpyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Thioether Formation : React 2-mercaptophenyl difluoromethyl sulfide with the pyrrolidine intermediate. Use a coupling agent like EDCI/HOBt in dichloromethane to form the thioether linkage .

Purity Optimization : Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Final product purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How should researchers characterize the stereochemistry of the pyrrolidine moiety in this compound?

Methodological Answer:

Chiral Chromatography : Use a Chiralpak IC-3 column with heptane/ethanol (90:10) to resolve enantiomers. Compare retention times with known standards .

NMR Analysis : Perform - NOESY to confirm spatial proximity of substituents on the pyrrolidine ring. For example, cross-peaks between the pyrrolidine’s 3-O-linked pyridyl group and adjacent protons confirm configuration .

X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive stereochemical assignment. Collaborate with crystallography facilities for data collection and refinement .

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., 19F^{19}\text{F}19F NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility not captured in gas-phase calculations .

Variable-Temperature NMR : Acquire NMR at multiple temperatures (−20°C to 60°C). Signal broadening at higher temps suggests dynamic processes (e.g., rotameric equilibria of the difluoromethylthio group) .

Solvent Titration : Measure shifts in solvents of varying polarity (DMSO-d₆ to CDCl₃). Correlate with computed solvent-effect models to validate assignments .

Q. Q4. What strategies are effective for studying the compound’s potential bioactivity, given its structural similarity to kinase inhibitors?

Methodological Answer:

Target Prediction : Use in silico docking (AutoDock Vina) against kinase domains (e.g., JAK2, EGFR). Prioritize targets with high docking scores and conserved binding motifs (e.g., ATP-binding pockets) .

Enzyme Assays : Test inhibition of recombinant kinases (e.g., IC₅₀ determination via ADP-Glo™ assay). Include positive controls (e.g., staurosporine) and validate with dose-response curves .

Cellular Profiling : Screen in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Pair with siRNA knockdown of predicted targets to confirm mechanism .

Q. Q5. How can researchers address instability of the difluoromethylthio group under physiological conditions?

Methodological Answer:

Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS. Identify degradation products (e.g., oxidation to sulfone or hydrolysis to thiol) .

Stabilization Strategies :

- Prodrug Design : Mask the thioether as a disulfide or thioester, cleaved intracellularly.

- Formulation : Use cyclodextrin encapsulation to shield the labile group from nucleophiles .

Kinetic Analysis : Measure degradation rates under varying pH/temperature. Use Arrhenius plots to predict shelf-life .

Experimental Design & Data Analysis

Q. Q6. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

Methodological Answer:

Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include Hill slope analysis to assess cooperativity .

ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., cell viability across concentrations), use one-way ANOVA followed by Tukey’s test to control family-wise error .

Resampling Methods : Apply bootstrapping to estimate confidence intervals for EC₅₀ values, especially with small sample sizes .

Q. Q7. How can researchers validate the compound’s target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, heat-denature lysates, and quantify target protein stability via Western blot .

Photoaffinity Labeling : Synthesize a probe with a photoactivatable group (e.g., diazirine) and a biotin tag. Irradiate cells, pull down targets via streptavidin beads, and identify via mass spectrometry .

BRET/FRET Biosensors : Engineer cells with biosensors that report target activation/inhibition in real-time .

Contradiction Resolution & Mechanistic Insights

Q. Q8. If computational models predict high solubility, but experimental data show poor aqueous solubility, how should this discrepancy be addressed?

Methodological Answer:

Solubility Reassessment : Use a shake-flask method with HPLC quantification. Computational models (e.g., logP predictions) may overlook crystal packing effects .

Polymorph Screening : Recrystallize from different solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify metastable forms with higher solubility .

Co-solvency Studies : Test solubility in water-miscible solvents (e.g., DMSO, PEG 400) and extrapolate using the Yalkowsky equation to estimate intrinsic solubility .

Q. Q9. How to differentiate between off-target effects and true bioactivity in phenotypic screens?

Methodological Answer:

Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .

CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target. If bioactivity is lost, target engagement is confirmed .

Proteomics Profiling : Use LC-MS/MS to identify proteins with altered expression/post-translational modifications after treatment .

Advanced Analytical Techniques

Q. Q10. What advanced spectroscopic methods can resolve ambiguities in the compound’s regiochemistry?

Methodological Answer:

2D NMR : Perform - HSQC and HMBC to correlate protons with carbons across bonds, confirming connectivity (e.g., pyridyloxy-pyrrolidine linkage) .

High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF to verify molecular formula. Isotopic patterns can distinguish between isobaric structures .

IR Spectroscopy : Compare experimental carbonyl stretches (C=O at ~1700 cm⁻¹) with DFT-simulated spectra to confirm methanone positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.